![molecular formula C20H23NO5 B11193702 (3,4-Dimethoxyphenyl)[2-(phenoxymethyl)morpholin-4-yl]methanone](/img/structure/B11193702.png)
(3,4-Dimethoxyphenyl)[2-(phenoxymethyl)morpholin-4-yl]methanone
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Overview
Description
(3,4-Dimethoxyphenyl)[2-(phenoxymethyl)morpholin-4-yl]methanone is a complex organic compound with a molecular formula of C20H23NO5 and a molecular weight of 357.40 g/mol . This compound features a morpholine ring, a phenoxy group, and a dimethoxyphenyl group, making it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)[2-(phenoxymethyl)morpholin-4-yl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with morpholine in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with phenoxymethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)[2-(phenoxymethyl)morpholin-4-yl]methanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenoxymethyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the dimethoxyphenyl group.
Reduction: Reduced forms of the carbonyl group.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3,4-Dimethoxyphenyl)[2-(phenoxymethyl)morpholin-4-yl]methanone is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new pharmaceuticals and agrochemicals .
Biology
It can be used in assays to study enzyme inhibition and receptor binding .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for modifications that can enhance the performance of these materials .
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)[2-(phenoxymethyl)morpholin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxyphenyl)morpholin-4-ylmethanone
- (3,4-Dimethoxyphenyl)[2-(phenoxymethyl)piperidin-4-yl]methanone
- (3,4-Dimethoxyphenyl)[2-(phenoxymethyl)pyrrolidin-4-yl]methanone
Uniqueness
(3,4-Dimethoxyphenyl)[2-(phenoxymethyl)morpholin-4-yl]methanone is unique due to the presence of both the morpholine ring and the phenoxy group, which confer distinct chemical and biological properties. This combination allows for diverse chemical modifications and potential therapeutic applications that are not possible with simpler analogs .
Properties
Molecular Formula |
C20H23NO5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-(phenoxymethyl)morpholin-4-yl]methanone |
InChI |
InChI=1S/C20H23NO5/c1-23-18-9-8-15(12-19(18)24-2)20(22)21-10-11-25-17(13-21)14-26-16-6-4-3-5-7-16/h3-9,12,17H,10-11,13-14H2,1-2H3 |
InChI Key |
AEPZMYIMVWOMQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCOC(C2)COC3=CC=CC=C3)OC |
Origin of Product |
United States |
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